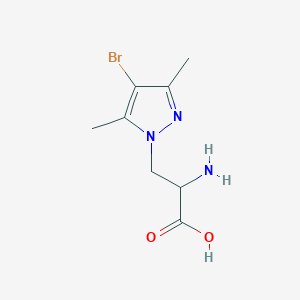
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a β-aminoketone with hydrazine or its derivatives under acidic or basic conditions. For example, the reaction of 3,5-dimethyl-4-bromoacetophenone with hydrazine hydrate in ethanol can yield 4-bromo-3,5-dimethyl-1H-pyrazole.
Amino Acid Coupling: The pyrazole derivative is then coupled with an amino acid, such as alanine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole ring or the amino acid moiety.
Coupling Reactions: The amino group can participate in coupling reactions to form peptide bonds or other linkages with various substrates.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel drugs with potential therapeutic activities, such as anti-inflammatory, anticancer, or antimicrobial agents.
Biological Studies: It can be used as a probe to study enzyme activities, receptor binding, and other biological processes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a chlorine atom instead of bromine.
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-4-7(9)5(2)12(11-4)3-6(10)8(13)14/h6H,3,10H2,1-2H3,(H,13,14) |
InChI Key |
KCUSJQZLUCZGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C(=O)O)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















